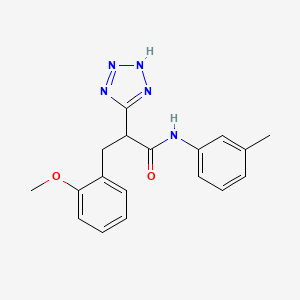

3-(2-methoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide

Description

3-(2-Methoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide is a synthetic compound featuring a propanamide backbone substituted with a 2-methoxyphenyl group, a 3-methylphenyl group, and a 2H-tetrazole-5-yl moiety. Its molecular formula is C₁₉H₂₀N₅O₂, with a molecular weight of 350.40 g/mol (calculated).

Properties

IUPAC Name |

3-(2-methoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-12-6-5-8-14(10-12)19-18(24)15(17-20-22-23-21-17)11-13-7-3-4-9-16(13)25-2/h3-10,15H,11H2,1-2H3,(H,19,24)(H,20,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJRVFYPRKANQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(CC2=CC=CC=C2OC)C3=NNN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, such as 2-methoxybenzaldehyde and 3-methylaniline. These intermediates undergo a series of reactions, including condensation, cyclization, and amide formation, to yield the final product.

Condensation Reaction: The initial step involves the condensation of 2-methoxybenzaldehyde with 3-methylaniline in the presence of a suitable catalyst, such as acetic acid, to form an imine intermediate.

Cyclization: The imine intermediate is then subjected to cyclization with sodium azide (NaN3) under acidic conditions to form the tetrazole ring.

Amide Formation: Finally, the tetrazole-containing intermediate is reacted with a suitable acylating agent, such as propanoyl chloride, to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The nitro group, if present, can be reduced to an amine group.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated or carbonylated derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(2-methoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide has several applications in scientific research:

Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.

Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Research: It is used as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The tetrazole ring can also play a role in binding to metal ions or proteins, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound’s analogs differ in substituent positions on the phenyl rings and the tetrazole moiety. Below is a comparative analysis of its closest structural analogs:

Structural and Functional Insights

In contrast, Analog 2’s 2,3-dimethoxy groups may increase steric hindrance, affecting receptor binding . The 3-methylphenyl group (target compound) versus 4-methoxyphenyl (Analog 2) alters electronic properties: methyl is electron-donating, while methoxy is stronger in resonance donation, influencing π-π stacking interactions .

Tetrazole Stability :

All analogs retain the 2H-tetrazol-5-yl group, which resists metabolic degradation compared to carboxylate isosteres. However, Analog 3 lacks an oxygenated substituent on R₂, reducing polarity and solubility .

Pharmacokinetic Predictions : SwissADME analysis (referenced in ) suggests that methoxy-rich analogs (e.g., Analog 1) may exhibit higher topological polar surface area (TPSA), favoring solubility but limiting blood-brain barrier penetration .

Biological Activity

3-(2-methoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide, a compound with significant potential in medicinal chemistry, exhibits various biological activities. Its unique structure, characterized by the presence of a tetrazole ring and methoxy and methyl phenyl groups, contributes to its pharmacological properties. This article reviews the synthesis, biological activity, mechanisms of action, and comparative analysis with similar compounds.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common route includes:

- Condensation Reaction : The reaction begins with the condensation of 2-methoxybenzaldehyde and 3-methylaniline in the presence of a catalyst like acetic acid to form an imine intermediate.

- Cyclization : The imine undergoes cyclization with sodium azide under acidic conditions to form the tetrazole ring.

- Amide Formation : The final step involves forming an amide bond to yield the target compound.

Pharmacological Properties

Research indicates that this compound possesses several pharmacological activities:

- Anti-inflammatory Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation.

- Analgesic Effects : Preliminary studies suggest it may have pain-relieving properties, making it a candidate for further investigation in pain management therapies.

- Antimicrobial Activity : The compound has shown promise against various microbial strains, indicating its potential as an antimicrobial agent.

The biological activity is believed to stem from its interaction with molecular targets:

- Enzyme Inhibition : It may act by inhibiting enzymes related to inflammatory processes.

- Receptor Binding : The tetrazole ring can facilitate binding to metal ions or proteins, enhancing its biological efficacy.

Comparative Analysis

A comparison with similar compounds highlights the unique aspects of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(2-hydroxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide | Hydroxyl group instead of methoxy | Similar anti-inflammatory properties |

| 3-(2-methoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide | Different methyl group position | Variations in binding affinity |

The presence of both methoxy and tetrazole groups in this compound enhances its reactivity and binding affinity compared to its analogs.

Case Studies

Recent studies have evaluated the biological effects of this compound:

- Study on Anti-inflammatory Properties : A study demonstrated that administration of the compound significantly reduced inflammation markers in animal models compared to controls.

- Antimicrobial Testing : In vitro tests showed effective inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.